

Ascr#18 Treatment Protocol for Inducing Plant Resistance: Application Notes and Protocols

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Compound of Interest

Compound Name: Ascr#18

Cat. No.: B15561785

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Introduction

Ascaroside#18 (**Ascr#18**) is a nematode-derived pheromone that has emerged as a potent elicitor of broad-spectrum disease resistance in plants.^{[1][2][3][4][5]} Unlike classical pathogen-associated molecular patterns (PAMPs), **Ascr#18** induces a unique immune response characterized by the suppression of auxin signaling pathways, rather than triggering typical pattern-triggered immunity (PTI) responses such as reactive oxygen species bursts or defense-related growth inhibition. This novel mechanism of action makes **Ascr#18** a promising candidate for the development of new strategies to protect a wide range of economically important crops against viruses, bacteria, fungi, oomycetes, and nematodes.

These application notes provide detailed protocols for the use of **Ascr#18** to induce resistance in plants, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Efficacy of **Ascr#18** Treatment on Nematode Infection in *Arabidopsis thaliana*

Treatment Concentration (μM)	Average Number of Females (per plant)	Average Total Nematodes (per plant)	Reduction in Females (%)	Reduction in Total Nematodes (%)	Reference
0 (Control)	~25	~45	-	-	
0.001	~15	~28	~40%	~38%	
0.01	~12	~22	~52%	~51%	
1	~14	~25	~44%	~44%	
0.3	Not Reported	Not Reported	Infection not effectively reduced	Infection not effectively reduced	

Table 2: Effect of **Ascr#18** Pretreatment on Female Nematode and Syncytia Size in *Arabidopsis thaliana*

Treatment Concentration (μM)	Average Female Size (μm^2)	Average Syncytia Size (μm^2)	Reference
0 (Control)	~25000	~120000	
0.001	~15000	~80000	
0.01	~12000	~70000	
1	~14000	~75000	

Table 3: Downregulation of Auxin-Related Genes in *Arabidopsis thaliana* Roots 24 hours Post-**Ascr#18** Treatment (1 μM)

Gene	Log ₂ Fold Change (vs. Mock)	Function	Reference
AUX1	~ -1.5	Auxin influx carrier	
GH3.6	~ -1.2	Encodes an auxin-responsive enzyme	
IAA27	~ -1.8	Auxin-responsive gene	
SAUR69	~ -2.0	Auxin-responsive gene	

Experimental Protocols

Protocol 1: Induction of Resistance to Cyst Nematodes (*Heterodera schachtii*) in *Arabidopsis thaliana*

This protocol details the procedure for treating *Arabidopsis thaliana* with **Ascr#18** to induce resistance against the cyst nematode *Heterodera schachtii*.

1. Plant Growth and Maintenance:

- Grow *Arabidopsis thaliana* (e.g., ecotype Col-0) seedlings on a sterile agar medium (e.g., 0.8% water agar) in petri dishes.
- Maintain plants in a growth chamber at 24°C with a 16-hour light / 8-hour dark photoperiod.
- Use 12-day-old seedlings for the assay.

2. **Ascr#18** Preparation and Application:

- Prepare a stock solution of **Ascr#18** in sterile water.
- Dilute the stock solution to final treatment concentrations (e.g., 0.001, 0.01, and 1 µM) with sterile water.
- As a negative control, use sterile water.
- Apply the **Ascr#18** solution or control to the roots of the seedlings at least 24 hours prior to nematode inoculation.

3. Nematode Inoculation:

- Surface-sterilize *H. schachtii* second-stage juveniles (J2s).
- Prepare an inoculum of approximately 200 J2s per plant.
- Inoculate each seedling with the nematode suspension.

4. Assessment of Resistance:

- Count the number of female and total nematodes (males and females) per plant at 12 days post-inoculation (dpi) using a stereomicroscope.
- Measure the size of females and their associated syncytia at 14 dpi using image analysis software.

Protocol 2: Analysis of Gene Expression in **Ascr#18**-Treated Arabidopsis Roots

This protocol describes how to analyze the expression of auxin-related genes in Arabidopsis roots following **Ascr#18** treatment.

1. Plant Material and Treatment:

- Grow Arabidopsis thaliana seedlings as described in Protocol 1.
- Treat 12-day-old seedlings with 1 μ M **Ascr#18** or sterile water (mock control).
- Harvest root tissue at 24 hours post-treatment.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the harvested root tissue using a suitable RNA extraction kit.
- Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

- Perform qRT-PCR using gene-specific primers for target auxin-related genes (e.g., AUX1, GH3.6, IAA27, SAUR69) and a reference gene (e.g., UBQ10).
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

Protocol 3: Broad-Spectrum Resistance Induction

Ascr#18 has been shown to induce resistance against a variety of pathogens in different plant species. The following provides a general framework for testing **Ascr#18**'s efficacy.

1. Plant and Pathogen Selection:

- Choose the plant species and the pathogen of interest (e.g., *Pseudomonas syringae* on tomato, *Puccinia triticina* on wheat).

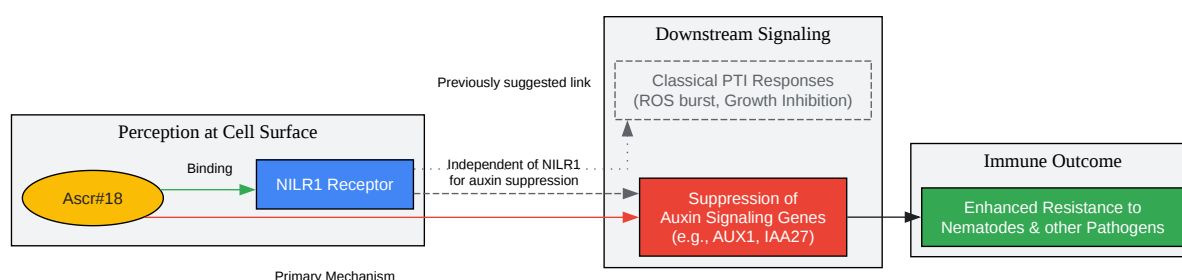
2. **Ascr#18** Application:

- Determine the optimal application method (e.g., foliar spray, soil drench, root treatment). For foliar pathogens, spraying leaves 24-48 hours before inoculation is common.
- Test a range of **Ascr#18** concentrations, from nanomolar to micromolar, to identify the most effective dose.

3. Pathogen Inoculation and Disease Assessment:

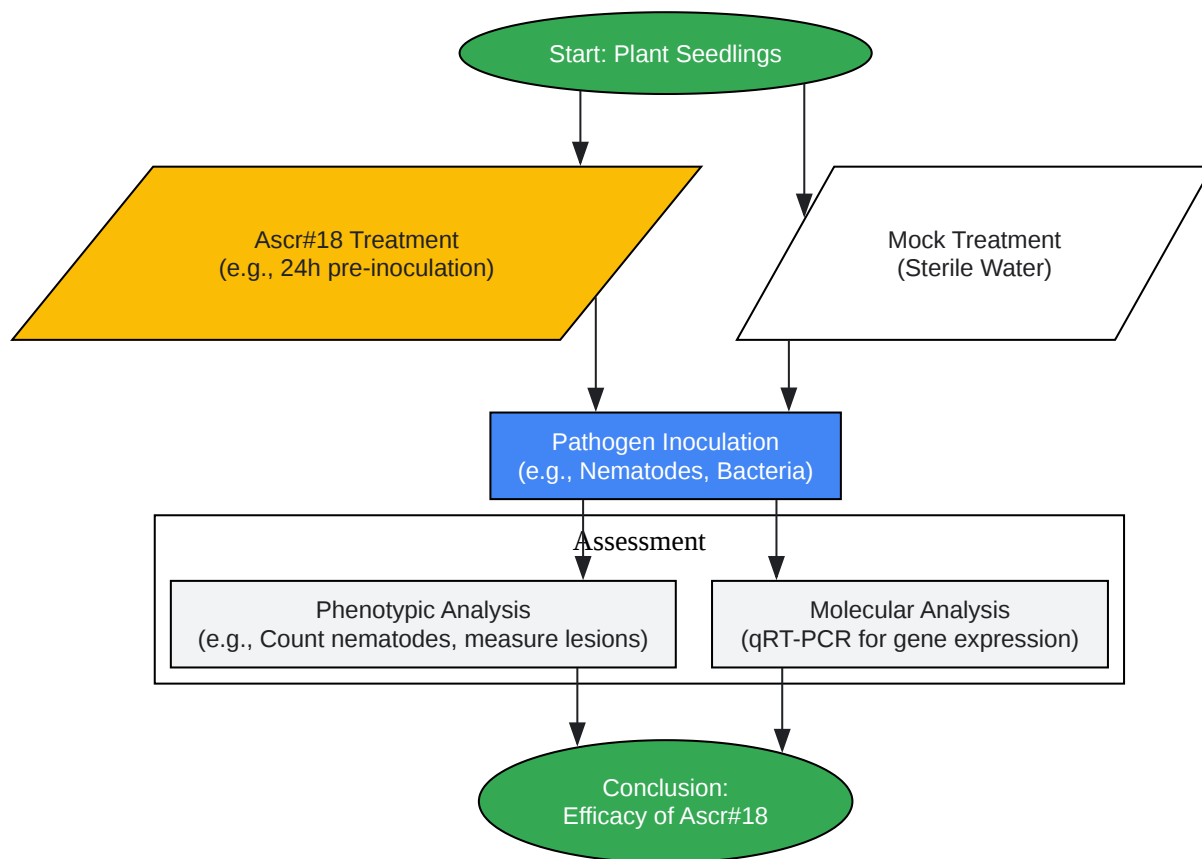
- Inoculate plants with the chosen pathogen according to standard procedures for that pathosystem.
- Assess disease severity at appropriate time points by measuring lesion size, pathogen growth (e.g., bacterial colony-forming units), or symptom development (e.g., number of fungal pustules).

Signaling Pathways and Workflows



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Caption: **Ascr#18** signaling pathway leading to plant resistance.



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Caption: General experimental workflow for testing **Ascr#18** efficacy.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific plant-pathogen systems.

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